
Phosphoramidon disodium salt
Eigenschaften
CAS-Nummer |
119942-99-3 |
---|---|
Molekularformel |
C23H33N3NaO10P |
Molekulargewicht |
565.5 g/mol |
IUPAC-Name |
sodium;[[(2S)-1-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyphosphinate |
InChI |
InChI=1S/C23H34N3O10P.Na/c1-11(2)8-16(26-37(33,34)36-23-20(29)19(28)18(27)12(3)35-23)21(30)25-17(22(31)32)9-13-10-24-15-7-5-4-6-14(13)15;/h4-7,10-12,16-20,23-24,27-29H,8-9H2,1-3H3,(H,25,30)(H,31,32)(H2,26,33,34);/q;+1/p-1/t12-,16-,17-,18-,19+,20+,23-;/m0./s1 |
InChI-Schlüssel |
IFGCUJZIWBUILZ-KGUNCBEVSA-M |
SMILES |
CC1C(C(C(C(O1)OP(=O)(NC(CC(C)C)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)[O-])[O-])O)O)O.[Na+].[Na+] |
Isomerische SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OP(=O)(N[C@@H](CC(C)C)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)O)[O-])O)O)O.[Na+] |
Kanonische SMILES |
CC1C(C(C(C(O1)OP(=O)(NC(CC(C)C)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O)[O-])O)O)O.[Na+] |
Aussehen |
Solid powder |
Key on ui application |
Metallo-endopeptidase inhibitor originally derived from cultures of Streptomyces tanashiensis. Inhibits thermolysin, membrane metallo-endopeptidases, and endothelin converting enzyme. Also inhibits NEP 24.11 and NEP2 and weakly inhibits collegenase. |
Siedepunkt |
N/A |
melting_point |
N/A |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
-20°C |
Synonyme |
N-(alpha-Rhamnopyranosyloxyhydroxyphosphinyl)-L-leucyl-L-tryptophan |
Herkunft des Produkts |
United States |
Beschreibung
Phosphoramidon disodium salt (CAS 164204-38-0) is a microbial metabolite and a potent inhibitor of metalloproteases. Its chemical structure, N-[N-[[(6-Deoxy-α-L-mannopyranosyl)oxy]hydroxyphosphinyl]-L-leucyl]-L-tryptophan disodium salt, enables selective binding to enzymes such as thermolysin, endothelin-converting enzyme (ECE), neutral endopeptidase (NEP), and angiotensin-converting enzyme (ACE) . Key biological activities include:
- IC50 values: 0.4 μg/mL (thermolysin), 3.5 μM (ECE), 0.034 μM (NEP), and 78 μM (ACE) .
- Applications: Blocks amyloid-β (Aβ) peptide degradation, elevates Aβ levels in rodent models, and modulates endothelin-1 production via ECE inhibition .
Its stability and specificity make it a critical tool in neuroscience and enzymology research, particularly for studying protease-mediated pathways in diseases like Alzheimer’s and hypertension .
Vorbereitungsmethoden
Phosphoramidon disodium salt is synthesized through a series of chemical reactions involving the coupling of specific amino acids and the incorporation of a phosphoramidate group. The synthetic route typically involves the use of protected amino acids, which are then deprotected and coupled under controlled conditions . Industrial production methods often involve fermentation processes using Streptomyces tanashiensis, a bacterium known to produce phosphoramidon naturally .
Analyse Chemischer Reaktionen
Phosphoramidon disodium salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, although detailed studies on its oxidation products are limited.
Reduction: Reduction reactions are less common for this compound due to its stable structure.
Substitution: It can undergo substitution reactions, particularly involving its amino and phosphoramidate groups.
Common reagents used in these reactions include strong acids and bases, as well as specific oxidizing and reducing agents. The major products formed depend on the reaction conditions and the specific reagents used .
Wissenschaftliche Forschungsanwendungen
Phosphoramidon disodium salt primarily functions as an inhibitor of neutral endopeptidase and endothelin-converting enzyme. Its inhibition of these enzymes leads to increased levels of amyloid β peptides and endothelin-1, which are crucial in various physiological and pathological processes.
- Neutral Endopeptidase Inhibition : By blocking neprilysin, phosphoramidon prevents the degradation of amyloid β peptides, which can contribute to neurodegenerative diseases such as Alzheimer’s disease . This property has been exploited in research aimed at understanding the mechanisms of amyloid accumulation in the brain.
- Endothelin-Converting Enzyme Inhibition : The compound also inhibits the conversion of big endothelin-1 into its active form, endothelin-1, which plays a significant role in vascular biology and pathophysiology . This inhibition has implications for cardiovascular research and treatments.
Therapeutic Applications
This compound has been investigated for its potential therapeutic applications in various conditions:
2.1. Chronic Kidney Disease
Recent studies have demonstrated that phosphoramidon can attenuate the progression of chronic kidney disease (CKD) by regulating autophagy and inhibiting endoplasmic reticulum stress and the NLRP3 inflammasome . In animal models, it showed promise in reducing renal tissue damage associated with CKD, highlighting its potential as a therapeutic agent.
2.2. Neurodegenerative Diseases
Research indicates that phosphoramidon may have protective effects against neurodegeneration by increasing amyloid β levels, which is critical for studying Alzheimer’s disease mechanisms . Its ability to modulate neuropeptide levels positions it as a candidate for further exploration in neuroprotective strategies.
Experimental Applications
This compound is widely used in laboratory settings for various experimental applications:
3.1. Cell Culture Studies
- Cell Lines : It has been utilized in studies involving porcine aortic endothelial cells to investigate its effects on endothelin release and metalloproteinase activity .
- Dosage : Concentrations ranging from to M have been effective in suppressing enzymatic activities related to endothelin conversion.
3.2. In Vivo Studies
In vivo experiments have shown that intranasal administration of phosphoramidon significantly elevates cerebral amyloid β levels in rodent models . This method allows researchers to study the compound's effects on brain biochemistry and its potential role in Alzheimer's pathology.
Case Studies
Several case studies illustrate the diverse applications of this compound:
Wirkmechanismus
Phosphoramidon disodium salt exerts its effects by binding to the active site of metalloproteinases, thereby inhibiting their catalytic activity . This inhibition occurs through the coordination of the phosphoramidate group with the metal ion in the enzyme’s active site, effectively blocking substrate access . The primary molecular targets include enzymes like neprilysin and thermolysin .
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Phosphoramidon disodium salt shares functional overlap with other metalloprotease inhibitors and chelators. Below is a detailed comparison:
Table 1: Comparative Analysis of this compound and Related Compounds
Key Differentiators :
In contrast, EDTA and 1,10-phenanthroline broadly disrupt metalloprotease activity via cation chelation, affecting non-target metal-dependent processes . Thiorphan shares NEP inhibition but lacks ECE or thermolysin activity, making Phosphoramidon more versatile in endothelin-related studies .
Potency :
- Phosphoramidon’s low IC50 for thermolysin (0.4 μg/mL) surpasses 1,10-phenanthroline (micromolar range) in blocking collagenase .
- EDTA requires higher concentrations (e.g., 0.5 mg/mL in protease inhibitor cocktails) for comparable effects .
Biological Impact :
Q & A
Basic Research Questions
Q. What experimental protocols are recommended for determining the inhibitory efficacy of Phosphoramidon disodium salt against metalloproteases?
- Methodology : Begin with in vitro enzyme activity assays using fluorogenic or chromogenic substrates (e.g., MCA-Pro-Leu-Ala-Nva-DNP-Dap-Ala-Arg-NH2 for collagenase). Pre-incubate the enzyme with varying concentrations of Phosphoramidon (0.01–100 μM) for 15–30 minutes at 37°C. Measure residual activity spectrophotometrically or fluorometrically. Include controls like 1,10-phenanthroline (broad metalloprotease inhibitor) to validate assay specificity. Calculate IC50 values using nonlinear regression analysis .
- Key Considerations : Enzyme purity, buffer composition (e.g., Zn²⁺/Ca²⁺ dependence), and pre-incubation time significantly affect inhibition kinetics .
Q. How should researchers handle solubility and stability issues when preparing this compound for cell-based assays?
- Methodology : Dissolve in molecular-grade water (100 mg/mL stock) or DMSO (10 mM stock). Filter-sterilize aqueous solutions (0.22 μm) to prevent microbial contamination. For long-term storage, aliquot and freeze at -20°C. Avoid repeated freeze-thaw cycles to maintain stability. Validate activity post-reconstitution via dose-response curves against thermolysin (IC50 ≈ 0.4 μg/mL) .
- Key Considerations : DMSO concentrations >0.1% may interfere with cell viability; use solvent-matched controls .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported IC50 values for Phosphoramidon across different metalloproteases (e.g., NEP vs. ACE)?
- Methodology : Standardize assay conditions to match literature parameters:
- NEP Inhibition : Use 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, and 0.05% Brij-34. Reported IC50: 0.034 μM .
- ACE Inhibition : Employ 50 mM HEPES (pH 8.3), 300 mM NaCl. Reported IC50: 78 μM .
- Data Discrepancies : Differences may arise from enzyme sources (recombinant vs. tissue-extracted), substrate specificity, or buffer ionic strength. Cross-validate with orthogonal methods like Western blotting for endogenous substrate accumulation (e.g., Aβ peptides in Alzheimer’s models) .
Q. What strategies optimize the use of this compound in in vivo models for studying Aβ peptide regulation in Alzheimer’s disease?
- Methodology : Administer via intraperitoneal injection (250 mg/rat) or intranasal delivery (2–5 mg/kg in saline) to bypass the blood-brain barrier. Monitor Aβ40/42 levels in cerebrospinal fluid using ELISA. Co-administer protease inhibitors (e.g., AEBSF HCl) to block serine proteases and isolate metalloprotease-specific effects .
- Key Considerations : Dose timing relative to disease progression (e.g., pre-symptomatic vs. late-stage models) impacts Aβ accumulation profiles .
Q. How can this compound be integrated into multi-inhibitor studies to dissect protease networks in cancer metastasis?
- Methodology : Use a decision-tree approach to prioritize inhibitor combinations:
Pre-treat cells with Phosphoramidon (10 μM, 1 hr) to block metalloproteases.
Add cysteine protease inhibitors (e.g., E-64) or serine protease inhibitors (e.g., PMSF) sequentially.
Quantify invasive potential via Matrigel assays or live-cell imaging.
- Data Interpretation : Synergistic effects suggest overlapping substrate cleavage pathways; antagonism indicates compensatory protease activation .
Methodological Best Practices
Q. What controls are essential when using this compound in enzymatic assays?
- Positive Control : 1,10-phenanthroline (1 mM), a broad-spectrum metalloprotease inhibitor.
- Negative Control : Vehicle-only (e.g., water or DMSO) to assess solvent effects.
- Substrate Autolysis Control : Incubate substrate without enzyme to rule out non-specific degradation .
Q. How should researchers address batch-to-batch variability in this compound?
- Validation Steps :
- Confirm purity (>98%) via HPLC or mass spectrometry.
- Recalculate IC50 values for each batch using a reference enzyme (e.g., thermolysin).
- Cross-check with commercial standards from validated suppliers (e.g., Sigma-Aldridisclosed in ) .
Tables for Quick Reference
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Enterobactin |
TAK-653 |
|
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.